molecular formula C24H26O3 B14407256 4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 81910-74-9

4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)

Cat. No.: B14407256
CAS No.: 81910-74-9
M. Wt: 362.5 g/mol
InChI Key: GDCQSEGHSCEXAC-UHFFFAOYSA-N
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Description

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C25H28O3 It is a phenolic compound characterized by the presence of two 2,6-dimethylphenol groups connected via a methylene bridge to a central 2-hydroxy-1,3-phenylene unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a methylene bridge, linking the phenolic units. The reaction conditions often include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, the compound can form stable complexes with metal ions, which may contribute to its antioxidant activity. The methylene bridge provides structural rigidity, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of a central 2-hydroxy-1,3-phenylene unit. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

81910-74-9

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H26O3/c1-14-8-18(9-15(2)22(14)25)12-20-6-5-7-21(24(20)27)13-19-10-16(3)23(26)17(4)11-19/h5-11,25-27H,12-13H2,1-4H3

InChI Key

GDCQSEGHSCEXAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=C(C(=CC=C2)CC3=CC(=C(C(=C3)C)O)C)O

Origin of Product

United States

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